Aminopropylcysteine
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Overview
Description
Aminopropylcysteine is an amino acid standard.
Scientific Research Applications
Oxidative Deamination
S-aminopropylcysteine, when oxidized by snake venom L-amino acid oxidase, forms ketoderivatives. Notably, the ketoderivative of S-aminopropylcysteine cyclizes to form a seven-membered ring (ketimine), displaying unique absorption characteristics. This process highlights its potential in biochemical studies involving oxidative reactions and enzyme activities (Serao et al., 1991).
Aminopropyltransferase Inhibition
Aminopropyltransferases, which are crucial for forming polyamines in cells, can be inhibited by derivatives of this compound. This inhibition is significant for studying cellular processes involving polyamines, with potential implications in cancer research and enzymology (Šečkutė et al., 2011).
Amino Acid Analysis
3-Bromopropylamine, a derivative of this compound, is used for quantitative analysis of cysteine residues in proteins. This application is crucial in protein chemistry, allowing for precise determination of cysteine content in various biological samples (Hale et al., 1994).
Amino Acid Transport Systems
This compound demonstrates interaction with cellular transport systems, affecting the transportation of other amino acids. This property can be leveraged in studies related to cellular transport mechanisms and amino acid metabolism (Cini et al., 1987).
Selenoprotein Synthesis and Function
In the realm of selenoprotein research, this compound plays a role in understanding the synthesis and function of these proteins. This area is particularly relevant in studies exploring the biological importance of selenium and its incorporation into proteins (Liu et al., 2018).
Selenium Utilization in Organisms
The study of selenium utilization in organisms, including the role of selenocysteine, benefits from understanding this compound's behavior and interactions. This research is pivotal in unraveling the evolutionary and functional aspects of selenium in biology (Romero et al., 2005).
Properties
CAS No. |
51785-96-7 |
---|---|
Molecular Formula |
C6H14N2O2S |
Molecular Weight |
178.26 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3-aminopropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C6H14N2O2S/c7-2-1-3-11-4-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1 |
InChI Key |
KLGFHUHSBPGOAU-YFKPBYRVSA-N |
Isomeric SMILES |
C(CN)CSC[C@@H](C(=O)O)N |
SMILES |
C(CN)CSCC(C(=O)O)N |
Canonical SMILES |
C(CN)CSCC(C(=O)O)N |
Appearance |
Solid powder |
51785-96-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-thiahomolysine aminopropylcysteine S-(3-aminopropyl)cysteine S-aminopropylcysteine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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